REACTION_CXSMILES
|
[NH3:1].[C:2]1([C:9]([O:11][CH3:12])=[O:10])([C:5](OC)=[O:6])[CH2:4][CH2:3]1>CO>[NH2:1][C:5]([C:2]1([C:9]([O:11][CH3:12])=[O:10])[CH2:4][CH2:3]1)=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
7 mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)(C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
8 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
FILTRATION
|
Details
|
is filtered off with suction
|
Type
|
WASH
|
Details
|
washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the product, 926.2 g (92.5%) of methyl 1-aminocarbonylcyclopropanecarboxylate
|
Type
|
CUSTOM
|
Details
|
are obtained (m.p.: 157° C.)
|
Reaction Time |
10 h |
Name
|
|
Type
|
|
Smiles
|
NC(=O)C1(CC1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |